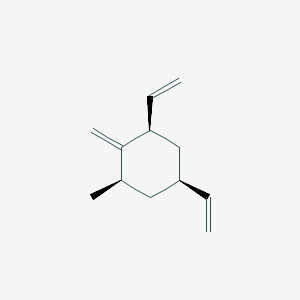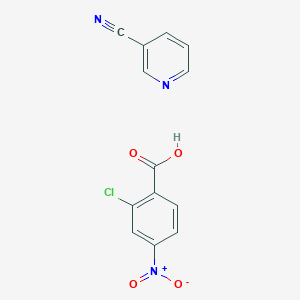
2-Chloro-4-nitrobenzoic acid;pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-nitrobenzoic acid and pyridine-3-carbonitrile are two distinct chemical compounds that can be combined to form a complex molecule 2-Chloro-4-nitrobenzoic acid is a derivative of benzoic acid, characterized by the presence of a chlorine atom and a nitro group on the benzene ring Pyridine-3-carbonitrile, on the other hand, is a derivative of pyridine with a cyano group attached to the third carbon atom of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrobenzoic acid typically involves the chlorination of 4-nitrobenzoic acid. The process begins with the nitration of benzoic acid to form 4-nitrobenzoic acid, followed by chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the hydrogen atom by a chlorine atom .
Pyridine-3-carbonitrile can be synthesized through various methods, including the reaction of 3-chloropyridine with sodium cyanide in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom by the cyano group .
Industrial Production Methods
Industrial production of 2-Chloro-4-nitrobenzoic acid involves large-scale chlorination and nitration processes, with stringent control over reaction conditions to ensure high yield and purity. The production of pyridine-3-carbonitrile on an industrial scale involves similar principles, with optimization of reaction parameters to achieve efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-nitrobenzoic acid.
Pyridine-3-carbonitrile can participate in:
Nucleophilic Substitution: The cyano group can be hydrolyzed to form pyridine-3-carboxamide under acidic or basic conditions.
Cyclization: It can undergo cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Reduction of 2-Chloro-4-nitrobenzoic acid: Hydrogen gas, palladium catalyst.
Substitution of 2-Chloro-4-nitrobenzoic acid: Hydroxide ions, aqueous medium.
Hydrolysis of Pyridine-3-carbonitrile: Acidic or basic conditions, water.
Major Products
Reduction of 2-Chloro-4-nitrobenzoic acid: 2-Chloro-4-aminobenzoic acid.
Substitution of 2-Chloro-4-nitrobenzoic acid: 4-Nitrobenzoic acid.
Hydrolysis of Pyridine-3-carbonitrile: Pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
2-Chloro-4-nitrobenzoic acid is used in the synthesis of pharmaceutical co-crystals, which can enhance the solubility and bioavailability of active pharmaceutical ingredients . It is also employed in the study of noncovalent interactions in supramolecular chemistry.
Pyridine-3-carbonitrile is utilized in the synthesis of heterocyclic compounds, which are of interest in medicinal chemistry for their potential biological activities. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-nitrobenzoic acid and pyridine-3-carbonitrile depends on their specific applications. In pharmaceutical co-crystals, 2-Chloro-4-nitrobenzoic acid forms hydrogen bonds with other molecules, enhancing the stability and solubility of the co-crystal . Pyridine-3-carbonitrile, when used as a precursor in the synthesis of biologically active compounds, participates in various chemical transformations that lead to the formation of the active pharmaceutical ingredient .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-nitrobenzoic acid: Similar to 2-Chloro-4-nitrobenzoic acid but with different positions of the chlorine and nitro groups.
2-Amino-4-nitrobenzoic acid: Contains an amino group instead of a chlorine atom.
Pyridine-2-carbonitrile: Similar to pyridine-3-carbonitrile but with the cyano group attached to the second carbon atom.
Uniqueness
2-Chloro-4-nitrobenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Pyridine-3-carbonitrile’s position of the cyano group allows for distinct chemical transformations compared to its isomers.
Propiedades
Número CAS |
828932-37-2 |
|---|---|
Fórmula molecular |
C13H8ClN3O4 |
Peso molecular |
305.67 g/mol |
Nombre IUPAC |
2-chloro-4-nitrobenzoic acid;pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4ClNO4.C6H4N2/c8-6-3-4(9(12)13)1-2-5(6)7(10)11;7-4-6-2-1-3-8-5-6/h1-3H,(H,10,11);1-3,5H |
Clave InChI |
OXZXVCQRVHIVPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C#N.C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)

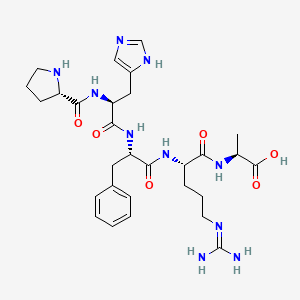
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)
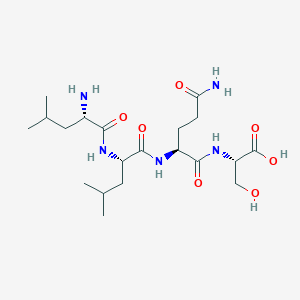

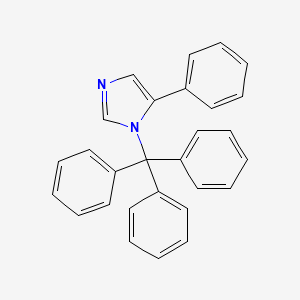
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
